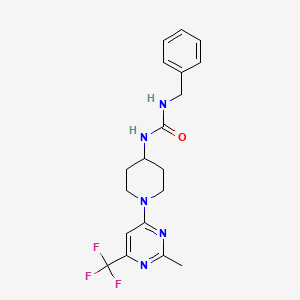

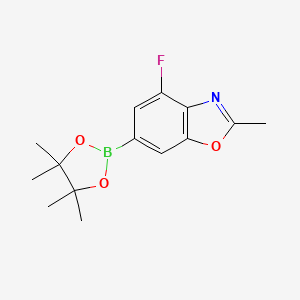

1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Chemistry Applications

Novel Synthesis Methods : Researchers have developed novel and efficient synthesis methods for compounds related to 1-Benzyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, focusing on the creation of 2-aminopyrimidinones and their self-assembly capabilities through three-component reactions involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate or hydrochloride. These methods enable the formation of piperidinium salts of pyrimidinones, showcasing innovative routes for complex molecular assembly and hydrogen bonding (Bararjanian et al., 2010).

Chemical Transformation and Functionalization : The chemical transformation and functionalization of related compounds have been extensively studied, including the synthesis of 2,2- and 2,6-diarylpiperidines via aryl migration within lithiated urea derivatives of tetrahydropyridines. This research highlights the versatility of these compounds in organic synthesis, demonstrating their potential in creating diverse chemical structures through intramolecular nucleophilic attacks (Tait et al., 2015).

Medicinal Chemistry Applications

Antineoplastic Properties : Certain derivatives have been explored for their antineoplastic properties, such as flumatinib, a tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia. Studies on flumatinib and its metabolites in human patients reveal insights into its metabolic pathways, including N-demethylation and amide hydrolysis, indicating the therapeutic potential of similar compounds in cancer treatment (Gong et al., 2010).

Receptor Recognition : The utilization of compounds like 2,6-bis(2-benzimidazolyl)pyridine for urea recognition in supramolecular chemistry underlines their potential in chemical and biological recognition systems. These studies focus on the formation of highly stable complexes through self-assembly, providing a foundation for designing new receptors and sensors (Chetia & Iyer, 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .

Biochemical Pathways

Based on the structure of the compound, it may be involved in various biochemical processes, potentially influencing the function of certain enzymes or receptors .

properties

IUPAC Name |

1-benzyl-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c1-13-24-16(19(20,21)22)11-17(25-13)27-9-7-15(8-10-27)26-18(28)23-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,23,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGUEBXNTMQTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)

![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)

![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)

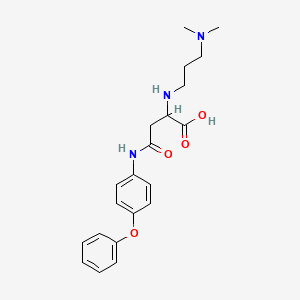

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)